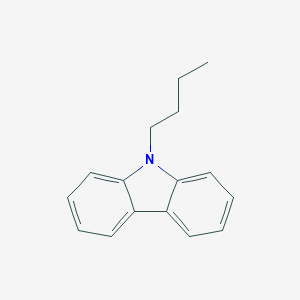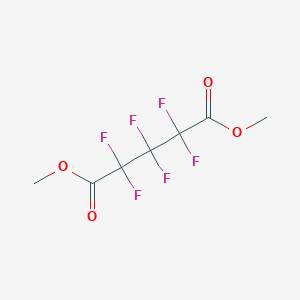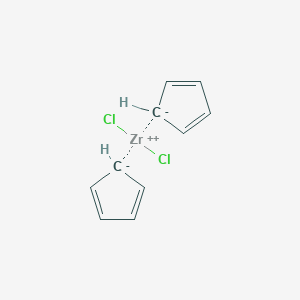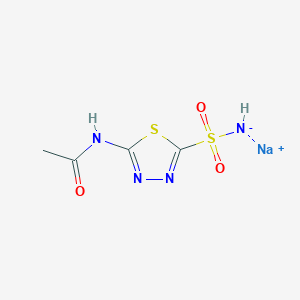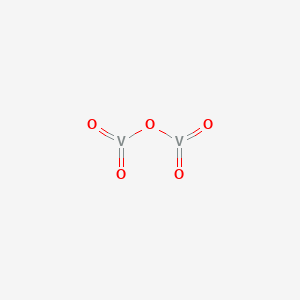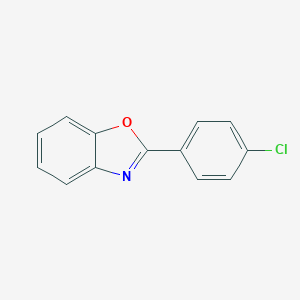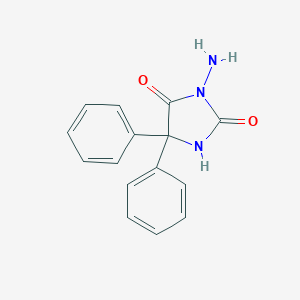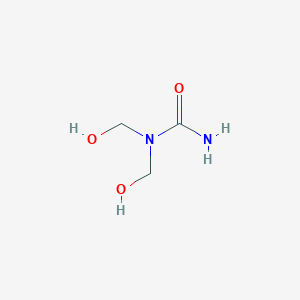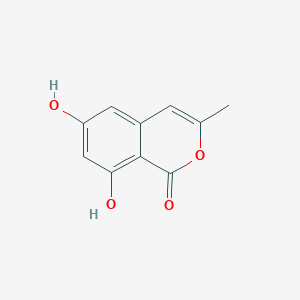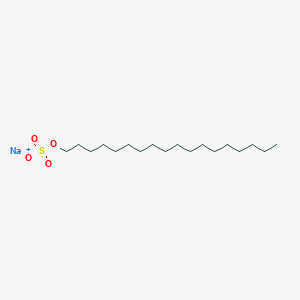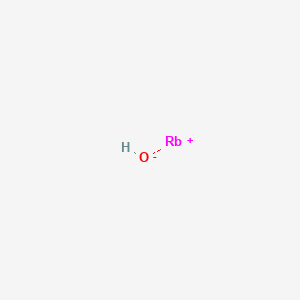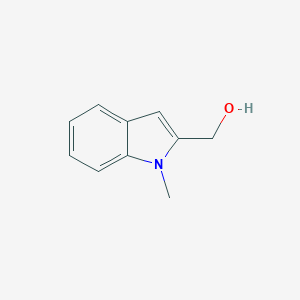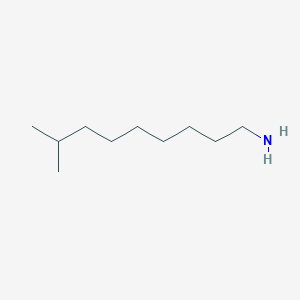
Isodecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecylamine is a type of amine that is used in various industrial applications, including the production of detergents, pesticides, and corrosion inhibitors. It is a colorless liquid that has a fishy odor and is soluble in water. Isodecylamine is also used in scientific research, particularly in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of isodecylamine is not well understood. However, it is believed to act as a surfactant, which reduces the surface tension of liquids and allows them to mix more easily. Isodecylamine may also act as a nucleophile, which is a molecule that donates an electron pair to another molecule during a chemical reaction.
Biochemische Und Physiologische Effekte
Isodecylamine has been shown to have antimicrobial properties, particularly against gram-negative bacteria. It has also been shown to inhibit the growth of certain cancer cells in vitro. However, the physiological effects of isodecylamine are not well understood, and further research is needed to determine its potential use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Isodecylamine is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, isodecylamine has a strong odor and can be irritating to the skin and eyes. It is also toxic if ingested or inhaled, and proper safety precautions must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on isodecylamine. One area of interest is the development of new synthetic methods for isodecylamine that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of isodecylamine and its potential use as a therapeutic agent. Additionally, there is a need for further research on the safety of isodecylamine and the development of safer handling procedures.
Conclusion
In conclusion, isodecylamine is a versatile compound that has many industrial and scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of isodecylamine, it is clear that this compound has many exciting possibilities for the future of organic chemistry and scientific research.
Synthesemethoden
Isodecylamine can be synthesized using various methods, including the reaction of 1-decene with ammonia in the presence of a catalyst, such as Raney nickel. The reaction occurs at high temperature and pressure, and the resulting product is purified through distillation. Another method involves the reaction of 1-decene with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is also purified through distillation.
Wissenschaftliche Forschungsanwendungen
Isodecylamine is used in scientific research as a reagent in the synthesis of various organic compounds, including surfactants, pharmaceuticals, and agrochemicals. It is also used as a building block in the synthesis of dendrimers, which are complex macromolecules used in drug delivery systems. Isodecylamine is also used as a catalyst in various chemical reactions, including the reduction of aldehydes and ketones.
Eigenschaften
CAS-Nummer |
1282-85-5 |
|---|---|
Produktname |
Isodecylamine |
Molekularformel |
C10H23N |
Molekulargewicht |
157.3 g/mol |
IUPAC-Name |
8-methylnonan-1-amine |
InChI |
InChI=1S/C10H23N/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
LJQFHDUFUVMPSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCN |
Kanonische SMILES |
CC(C)CCCCCCCN |
Andere CAS-Nummern |
1282-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



